3-(2,4-Dimethylphenyl)prop-2-enal
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Overview
Description
3-(2,4-Dimethylphenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, attached to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with acrolein in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or pyridine, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)prop-2-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)prop-2-enal: A structural isomer with methyl groups at the 2 and 5 positions of the phenyl ring.
3-Phenylprop-2-enal: A compound with a phenyl group attached to a prop-2-enal moiety without any methyl substitutions.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance the compound’s stability and alter its interaction with biological targets compared to its non-methylated counterparts .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h3-8H,1-2H3/b4-3+ |
InChI Key |
FNVRKBJDPCPUQF-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC=O)C |
Origin of Product |
United States |
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